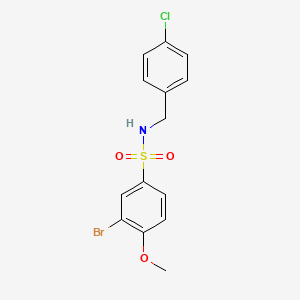![molecular formula C21H27ClN2 B5219656 N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5219656.png)
N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has gained popularity as a recreational drug due to its potent analgesic effects and ease of accessibility. However, U-47700 has been associated with a high risk of overdose and addiction, leading to its classification as a Schedule I controlled substance by the United States Drug Enforcement Administration (DEA). Despite its illicit use, U-47700 has also been studied for its potential applications in scientific research.
作用機序
N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. By binding to this receptor, N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine activates a signaling cascade that ultimately leads to the inhibition of pain transmission in the spinal cord and brain. However, N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine also has affinity for other opioid receptors, including the delta and kappa receptors, which may contribute to its overall effects.
Biochemical and Physiological Effects:
N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine has been shown to produce a range of physiological effects in both animal and human studies. These effects include analgesia, sedation, respiratory depression, and pupillary constriction. N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine has also been reported to cause euphoria and dysphoria, as well as nausea and vomiting in some individuals.
実験室実験の利点と制限
One advantage of N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine for scientific research is its potency and selectivity for the mu-opioid receptor. This allows for more precise targeting of this receptor and potentially fewer side effects compared to traditional opioids. However, the high risk of overdose and addiction associated with N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine is a significant limitation for its use in laboratory settings. Additionally, the illicit nature of N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine may make it difficult to obtain and study.
将来の方向性
For research on N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine may include investigations into its mechanisms of action at other opioid receptors, as well as its potential for abuse liability and addiction. Additionally, the development of safer and more selective opioid agonists may provide alternative options for pain management and scientific research.
合成法
N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine is synthesized through a multi-step process involving the reaction of 3-chlorophenylacetonitrile with 2-phenylethylamine, followed by reduction with sodium borohydride and subsequent reaction with piperidine. The final product is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine has been studied for its potential use as a pain reliever and anesthetic in medical settings. Its potency and rapid onset of action make it a promising alternative to traditional opioids such as morphine and fentanyl. Additionally, N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine has been investigated for its effects on the central nervous system, including its ability to modulate the release of neurotransmitters such as dopamine and serotonin.
特性
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2/c22-20-8-4-7-19(17-20)9-13-23-21-11-15-24(16-12-21)14-10-18-5-2-1-3-6-18/h1-8,17,21,23H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJINUVHQPWVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCCC2=CC(=CC=C2)Cl)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)piperidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-amino-2-[(2-chlorobenzyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5219608.png)
![1-[4-(4-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol](/img/structure/B5219614.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5219622.png)
![2-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5219637.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5219643.png)
![5-[(3,4-dichlorobenzoyl)amino]isophthalamide](/img/structure/B5219651.png)

![3-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5219659.png)


![N-[1-{[(4-hydroxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5219679.png)
![ethyl 2-{[5-(4-bromophenyl)-2-furoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5219683.png)